

1,2-Dibromo-4,5-difluorobenzene CAS number

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Compound of Interest

Compound Name: 1,2-Dibromo-4,5-difluorobenzene

Cat. No.: B1294824

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An In-Depth Technical Guide to **1,2-Dibromo-4,5-difluorobenzene**: A Versatile Linchpin in Modern Organic Synthesis

Introduction

1,2-Dibromo-4,5-difluorobenzene is a halogenated aromatic compound that has emerged as a critical building block in advanced organic synthesis.^[1] Identified by its CAS Number 64695-78-9, this molecule is more than a simple aryl halide; its unique substitution pattern offers a powerful platform for the construction of complex molecular architectures.^{[1][2][3][4]} The presence of two adjacent bromine atoms, which can be selectively addressed in cross-coupling reactions, and two fluorine atoms, which modulate the electronic properties of the benzene ring, makes it an invaluable tool for researchers in medicinal chemistry and materials science. ^[1] This guide, intended for synthetic chemists and drug development professionals, will provide a comprehensive overview of the properties, synthesis, and applications of this versatile reagent, with a focus on the strategic insights that enable its effective use in the laboratory.

Caption: Molecular Structure of **1,2-Dibromo-4,5-difluorobenzene**.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its safe and effective handling. **1,2-Dibromo-4,5-difluorobenzene** is typically a white to light yellow crystalline solid or liquid, as its melting point is close to room temperature.^[1]

Key Properties

Property	Value	Source(s)
CAS Number	64695-78-9	[2][3][4]
Molecular Formula	C ₆ H ₂ Br ₂ F ₂	[1][3][4]
Molecular Weight	271.89 g/mol	[1]
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[1][5]
Melting Point	32-35 °C	[5]
Purity	≥ 97% (GC)	[1]
InChI Key	JTEZQWOKRHOKDG-UHFFFAOYSA-N	[3]
SMILES	<chem>Fc1cc(Br)c(Br)cc1F</chem>	

Safety and Handling

As a halogenated aromatic compound, **1,2-Dibromo-4,5-difluorobenzene** requires careful handling in a well-ventilated laboratory fume hood. It is classified as a flammable solid and causes skin and serious eye irritation.[6]

- Hazard Statements: H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7] Store in a cool, dry place away from ignition sources. [1][6] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6]

Strategic Applications in Advanced Synthesis

The synthetic utility of **1,2-Dibromo-4,5-difluorobenzene** stems from its unique arrangement of reactive sites. The two bromine atoms serve as handles for sequential or double cross-coupling reactions, while the electron-withdrawing fluorine atoms activate the C-F bonds for

nucleophilic aromatic substitution (S_NAr) reactions. This dual reactivity makes it a powerful linchpin for constructing complex molecules.

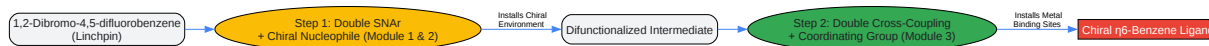
Linchpin for Chiral Ligand Synthesis in Asymmetric Catalysis

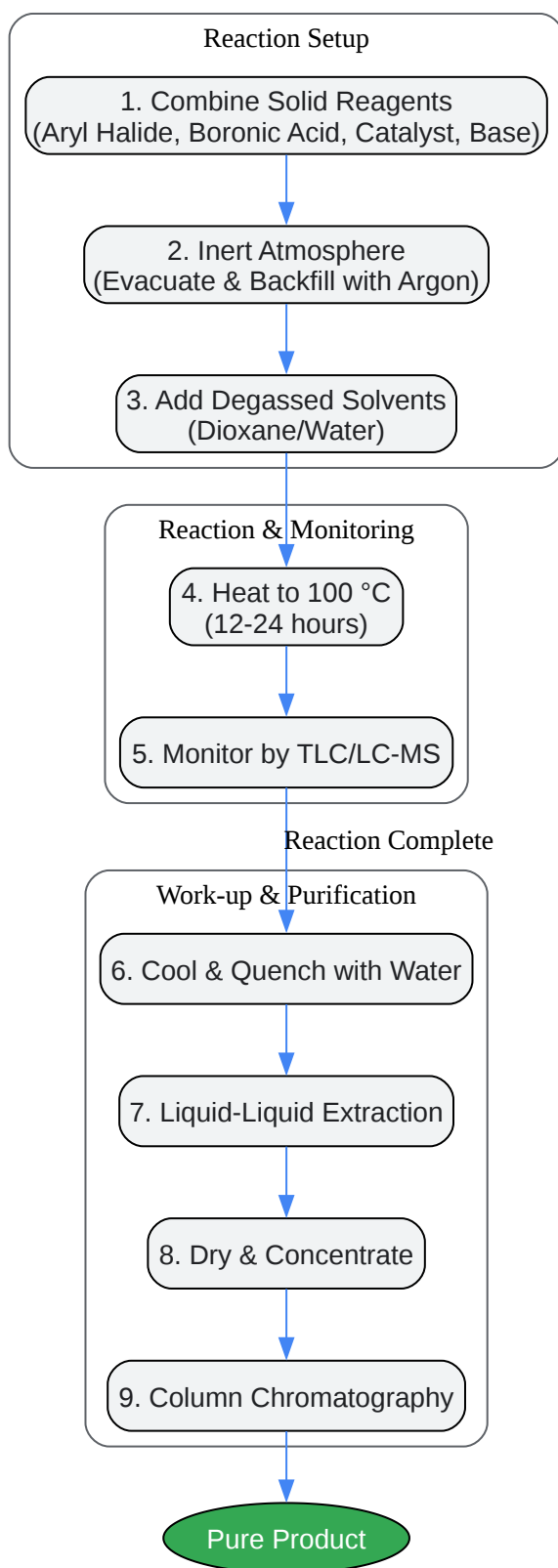
A groundbreaking application of **1,2-Dibromo-4,5-difluorobenzene** is in the modular assembly of chiral η^6 -benzene ligands for ruthenium-catalyzed asymmetric C-H activation.^{[8][9]} This approach addresses the long-standing challenge of synthesizing structurally diverse and highly tunable catalysts efficiently.

The strategy leverages the compound as a central scaffold, allowing for a concise, two-step functionalization:

- **Double S_NAr Reaction:** The electron-deficient aromatic ring readily undergoes nucleophilic aromatic substitution at the C-F positions with chiral alcohols or amines. This step installs the chiral directing groups.
- **Double Cross-Coupling Reaction:** The two bromine atoms are then substituted, often via Suzuki or Sonogashira coupling, to introduce coordinating groups (e.g., phosphines) that will bind to the metal center.

This modularity allows for the rapid generation of a library of chiral ligands, which is crucial for optimizing catalyst performance in asymmetric reactions like the synthesis of chiral dihydroisoquinolones and indoles.^{[8][10]}





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